3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine is an organic compound belonging to the class of aromatic anilides This compound is characterized by the presence of a nitro group at the 3-position of the pyridine ring and a phenoxyphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine typically involves the nitration of pyridine derivatives followed by amination and phenoxyphenyl substitution. One common method involves the following steps:
Nitration: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The nitro-pyridine derivative is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.
Phenoxyphenyl Substitution: Finally, the amino group is reacted with 4-phenoxyphenyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyphenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and phenoxyphenyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide
- 4-aminopyrrolo[2,3-d]pyrimidine derivatives
- 5-nitro-N-(1-phenylethyl)pyridin-2-amine
Uniqueness
3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and phenoxyphenyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
CAS No. |
61963-83-5 |
---|---|
Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
3-nitro-N-(4-phenoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C17H13N3O3/c21-20(22)16-7-4-12-18-17(16)19-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H,18,19) |
InChI Key |
ZUJGVTFPCAXCGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.